![molecular formula C12H10F3NO2 B12849332 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12849332.png)
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one is a complex organic compound featuring a trifluoromethyl group and a fused heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a dipolarophile reacts with a suitable precursor under specific conditions. For instance, the use of tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium iodide (TBAI) as a catalyst in isopropanol has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like isopropanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups in place of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased chemical resistance and stability.
Wirkmechanismus
The mechanism of action of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar fused heterocyclic structure and are studied for their biological activities.
7-Deazaadenines: These compounds have a similar pyrrolo[2,3-d]pyrimidine core and are known for their anti-HIV, antitumor, and antimicrobial activities.
Uniqueness
The uniqueness of 7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C12H10F3NO2 |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
7-methyl-3a-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b][1,3]benzoxazol-1-one |
InChI |
InChI=1S/C12H10F3NO2/c1-7-2-3-9-8(6-7)16-10(17)4-5-11(16,18-9)12(13,14)15/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
MAEOADFHTUPLMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3(N2C(=O)CC3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
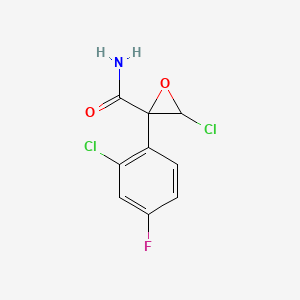

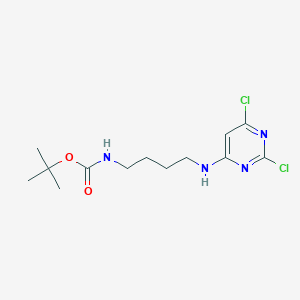
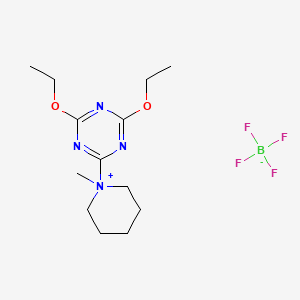
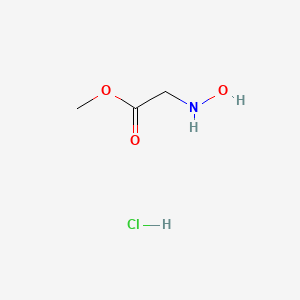
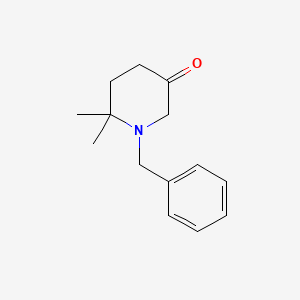



![2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol](/img/structure/B12849315.png)
